Dodemorph acetate

Übersicht

Beschreibung

Dodemorph acetate is a systemic morpholine fungicide primarily used for controlling powdery mildew and other fungal diseases in ornamental plants, including potted flowering shrubs and field-grown plants . It was introduced in 1968 and has since been approved for use in various countries under different regulatory frameworks . The compound is known for its protective and curative action, inhibiting sterol biosynthesis in fungal membranes .

Vorbereitungsmethoden

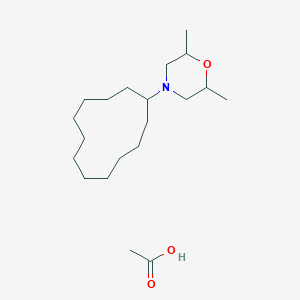

Synthetic Routes and Reaction Conditions: Dodemorph acetate is synthesized through the reaction of 4-cyclododecyl-2,6-dimethylmorpholine with acetic acid. The reaction typically involves the use of a solvent such as acetonitrile and a catalyst to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process includes the purification of the final product through techniques such as distillation and crystallization to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions: Dodemorph acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.

Major Products:

Oxidation: Formation of oxides and ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Dodemorph acetate serves as a model compound in the study of esterification and morpholine chemistry. Its structural properties allow researchers to investigate reaction mechanisms and the behavior of similar compounds in chemical reactions. This application is crucial for developing new synthetic methodologies and understanding the reactivity of morpholine derivatives.

Antifungal Properties

This compound has been extensively studied for its antifungal properties , particularly its ability to inhibit sterol biosynthesis in fungi. It disrupts cell membrane integrity by inhibiting ergosterol synthesis, which is essential for fungal cell structure. This mechanism leads to increased membrane permeability and ultimately cell death, making it a potential candidate for antifungal treatments.

Insecticidal Potential

Recent studies have indicated that this compound may also have potential as an insecticide . Research involving Aedes aegypti larvae showed that treatment with this compound resulted in significant alterations in protein expression related to metabolism and energy production. This suggests that this compound could serve as a target for developing new insecticides .

Medical Applications

In the medical field, this compound is being explored for its potential use in treating fungal infections. Its ability to target ergosterol biosynthesis can be leveraged to develop effective antifungal agents, particularly against resistant strains of fungi. The compound's safety profile is under evaluation to determine its suitability for clinical use.

Agricultural Applications

This compound is utilized in agriculture primarily as a fungicide for controlling powdery mildew and other fungal diseases in ornamental plants. Its effectiveness against various fungal pathogens makes it a valuable tool for maintaining plant health . However, caution is advised due to reports of potential toxicity to certain plant species, which necessitates further research into its ecological impact .

Safety and Toxicity Assessment

Toxicological studies have assessed the safety of this compound, revealing that while it exhibits some toxicity at high doses, it does not fulfill the criteria for oral repeated dose toxicity classification . The compound's stability under anaerobic conditions has also been documented, indicating minimal degradation during environmental exposure .

Local Effects and Irritation Potential

The irritation potential of this compound has been evaluated, with findings suggesting that local effects may be attributed to the formation of quaternary ammonium ions at specific pH levels. These findings highlight the need for careful handling and application practices to mitigate risks associated with dermal exposure .

Data Summary

| Application Area | Key Findings |

|---|---|

| Chemical Research | Model compound for esterification and morpholine chemistry |

| Biological Research | Inhibits ergosterol biosynthesis in fungi; potential insecticide against Aedes aegypti |

| Medical Use | Investigated as an antifungal agent; safety profile under evaluation |

| Agricultural Use | Effective fungicide for powdery mildew; potential toxicity noted in certain plants |

| Toxicology | Minimal toxicity at low doses; stable under anaerobic conditions; irritation potential evaluated |

Wirkmechanismus

Dodemorph acetate exerts its effects by inhibiting sterol biosynthesis in fungal cell membranes. This inhibition disrupts the integrity and functionality of the fungal cell membrane, leading to the death of the fungal cells . The compound specifically targets the enzyme sterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes .

Vergleich Mit ähnlichen Verbindungen

Tridemorph: Another morpholine fungicide with similar applications but different chemical structure.

Fenpropimorph: A morpholine fungicide used for controlling a broader range of fungal diseases.

Pyrifenox: A fungicide with a different mode of action but used for similar purposes.

Uniqueness: Dodemorph acetate is unique due to its specific inhibition of sterol biosynthesis and its systemic action, providing both protective and curative effects. Its ability to control powdery mildew effectively makes it a valuable tool in agricultural and ornamental plant protection .

Biologische Aktivität

Dodemorph acetate is a systemic fungicide primarily used in agriculture for the control of various fungal diseases. Its biological activity has been extensively studied, revealing both beneficial effects in plant protection and potential toxicological effects on non-target organisms, including mammals.

Chemical Structure and Properties

This compound is characterized by its salt-like structure, which dissociates in aqueous environments into dodemorph-H and acetate ions. The pH of the environment influences the predominant form of dodemorph, affecting its solubility and biological activity. At acidic pH levels (below 6.5), dodemorph-H is more prevalent, while at basic pH (above 10.5), the neutral form dominates .

This compound acts by inhibiting the growth of fungal pathogens through interference with cellular processes. It has been shown to be effective against a range of fungi, including those responsible for powdery mildew and other significant plant diseases. Notably, it has demonstrated a low incidence of resistance development among target fungi, making it a reliable choice for crop protection .

General Toxicity

Toxicological assessments have indicated that this compound exhibits low toxicity to mammals but moderate toxicity to aquatic organisms such as fish and invertebrates . The compound's safety profile varies significantly depending on the exposure route and dosage.

Case Studies

- Oral Toxicity in Dogs : A one-year study on dogs revealed that doses of 25 mg/kg body weight/day led to liver damage characterized by bile duct hyperplasia and peribiliary fibrosis. The lowest observed adverse effect level (LOAEL) was established at this dose, with a no observed adverse effect level (NOAEL) at 10 mg/kg body weight/day .

- Repeated Dose Studies : In a 90-day study involving rats, there were no significant findings warranting classification under specific target organ toxicity (STOT RE). However, liver toxicity was noted in dogs at higher doses, indicating species-specific responses to this compound .

- Skin Irritation Studies : Topical application studies on rabbits indicated that repeated exposure caused local lesions consistent with the corrosive nature of the substance but did not result in systemic effects .

Environmental Impact

This compound has been evaluated for its environmental fate and ecotoxicological impact. It is classified as persistent in the environment, with degradation half-lives ranging from 24 to 83 days depending on conditions . Its moderate toxicity to bees and aquatic life raises concerns about its use near water bodies and pollinator habitats.

Summary of Findings

| Study Type | Findings |

|---|---|

| Oral Toxicity (Dogs) | LOAEL: 25 mg/kg; NOAEL: 10 mg/kg; liver damage observed |

| Repeated Dose (Rats) | No significant adverse effects noted |

| Skin Irritation (Rabbits) | Local lesions but no systemic effects |

| Environmental Persistence | Half-lives: 24-83 days; moderate toxicity to aquatic organisms |

Eigenschaften

IUPAC Name |

acetic acid;4-cyclododecyl-2,6-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO.C2H4O2/c1-16-14-19(15-17(2)20-16)18-12-10-8-6-4-3-5-7-9-11-13-18;1-2(3)4/h16-18H,3-15H2,1-2H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJLLELGHSWIDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2CCCCCCCCCCC2.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1593-77-7 (Parent) | |

| Record name | Dodemorph acetate [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031717870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4034283 | |

| Record name | Dodemorph acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31717-87-0 | |

| Record name | Dodemorph acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31717-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodemorph acetate [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031717870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodemorph acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodemorph acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.